Chlorhydrate de CI 966

Vue d'ensemble

Description

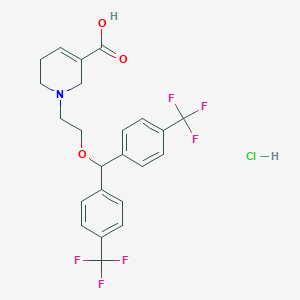

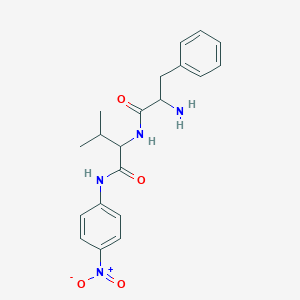

Le chlorhydrate de CI 966 est un inhibiteur sélectif du transporteur du GABA (acide gamma-aminobutyrique) GAT-1. Il est reconnu pour ses propriétés puissantes, sélectives, actives par voie orale et capables de pénétrer dans le cerveau. Le composé a été étudié pour ses activités anticonvulsivantes et neuroprotectrices .

Applications De Recherche Scientifique

CI 966 hydrochloride has been extensively studied for its scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of GABA transporters and the effects on neurotransmitter systems.

Biology: Investigated for its role in modulating GABAergic neurotransmission and its potential neuroprotective effects.

Medicine: Explored as a potential therapeutic agent for conditions such as epilepsy, anxiety, and neurodegenerative diseases.

Industry: Utilized in the development of new pharmacological agents targeting GABA transporters

Mécanisme D'action

CI 966 hydrochloride, also known as MGZ24EM59L or 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride, is a potent and selective inhibitor of the GABA transporter GAT-1 .

Target of Action

The primary target of CI 966 hydrochloride is the GABA transporter 1 (GAT-1) . GAT-1 is responsible for the reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system .

Mode of Action

CI 966 hydrochloride acts as a GABA reuptake inhibitor . By blocking GAT-1, it increases the concentration of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission . This results in an overall increase in inhibitory effects in the central nervous system .

Biochemical Pathways

The inhibition of GAT-1 by CI 966 hydrochloride affects the GABAergic neurotransmission pathway . By increasing the availability of GABA in the synaptic cleft, it enhances the activation of GABA receptors, leading to increased inhibitory postsynaptic potentials . This can result in decreased neuronal excitability and potential neuroprotective effects .

Pharmacokinetics

CI 966 hydrochloride exhibits rapid oral absorption. In dogs given 1.39 mg/kg, the maximum plasma concentration (t max) is reached within 0.7 hours. In rats given 5 mg/kg orally, a mean t max of 4.0 hours is observed . Following intravenous administration, the elimination half-life (t 1/2) in dogs and rats averages 1.2 and 4.5 hours, respectively . The absolute oral bioavailability of CI 966 hydrochloride is 100% in both species .

Result of Action

The action of CI 966 hydrochloride leads to an enhancement of GABAergic neurotransmission, which can result in anticonvulsant and neuroprotective effects . At higher doses, it can produce severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, and unresponsiveness .

Action Environment

The action, efficacy, and stability of CI 966 hydrochloride can be influenced by various environmental factors. It’s important to note that the compound’s effects can vary significantly depending on the dose and individual physiological differences .

Analyse Biochimique

Biochemical Properties

CI 966 hydrochloride functions by selectively inhibiting GABA reuptake in neurons and glial cells . It interacts with the GABA transporter GAT-1, with IC50 values of 0.26 μM and 1.2 μM for hGAT-1 and rGAT-1, respectively . It shows more than 200-fold selectivity over GAT-2, GAT-3, and BGT-3 .

Cellular Effects

CI 966 hydrochloride has significant effects on various types of cells and cellular processes. It enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ . It influences cell function by inhibiting synaptic uptake of γ-aminobutyric acid (GABA), which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

CI 966 hydrochloride exerts its effects at the molecular level by acting as a GABA reuptake inhibitor, specifically a highly potent and selective blocker of the GABA transporter 1 (GAT-1) . This leads to an increase in the concentration of GABA in the synaptic cleft, enhancing the inhibitory effects of GABA on neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, CI 966 hydrochloride produces intermediate levels of Pentylenetetrazol (PTZ)-lever responding when administered to PTZ-trained rats . Twenty to thirty minutes after injection, there is a highly variable, but overall significant, enhancement of the inhibition of hippocampal population spikes by GABA applied by microiontophoresis in the CA1 region .

Dosage Effects in Animal Models

In animal models, the effects of CI 966 hydrochloride vary with different dosages. Dose-dependent decreases in rates of responding occurred following CI 966 hydrochloride administration . In rats given 5 mg/kg oral, a mean tmax of 4.0 hr was observed .

Metabolic Pathways

CI 966 hydrochloride is involved in the GABAergic neurotransmission pathway by inhibiting the reuptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft .

Transport and Distribution

CI 966 hydrochloride is transported and distributed within cells and tissues via its interaction with the GABA transporter GAT-1 . It is centrally active upon systemic administration in vivo .

Subcellular Localization

The subcellular localization of CI 966 hydrochloride is primarily associated with the GABA transporter GAT-1, which is located in the plasma membrane of neurons and glial cells . Its activity and function are influenced by its interaction with this transporter .

Méthodes De Préparation

La synthèse du chlorhydrate de CI 966 implique plusieurs étapes. La principale voie de synthèse comprend la réaction de l'acide 1-(2-{bis[4-(trifluorométhyl)phényl]méthoxy}éthyl)-1,2,5,6-tétrahydropyridine-3-carboxylique avec l'acide chlorhydrique pour former le sel chlorhydrate. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de températures contrôlées .

Analyse Des Réactions Chimiques

Le chlorhydrate de CI 966 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Des réactions de substitution peuvent se produire, en particulier au niveau des cycles aromatiques, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .

Applications de recherche scientifique

Le this compound a été largement étudié pour ses applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition des transporteurs du GABA et les effets sur les systèmes de neurotransmetteurs.

Biologie : Enquête sur son rôle dans la modulation de la neurotransmission GABAergique et ses effets neuroprotecteurs potentiels.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que l'épilepsie, l'anxiété et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les transporteurs du GABA

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement le transporteur du GABA GAT-1. Cette inhibition augmente les niveaux extracellulaires de GABA, renforçant ses effets inhibiteurs sur l'activité neuronale. Les cibles moléculaires incluent le transporteur GAT-1, et les voies impliquées sont principalement liées à la neurotransmission GABAergique .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de CI 966 est unique en raison de sa forte sélectivité pour le transporteur GAT-1. Des composés similaires incluent :

Tiagabine : Un autre inhibiteur sélectif du GAT-1 avec des propriétés pharmacologiques similaires mais des profils de puissance et d'effets secondaires différents.

NNC-711 : Un inhibiteur du GAT-1 avec une structure chimique et une pharmacocinétique distinctes.

SK&F 89976-A : Un autre inhibiteur du GAT-1 utilisé dans la recherche avec une sélectivité et une efficacité variables

Le this compound se démarque par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche en neurosciences.

Propriétés

IUPAC Name |

1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQWSOWKRTZJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149193 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110283-66-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110283-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI-966 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CI-966 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGZ24EM59L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)

![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)

![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)